4-(1,3-Benzoxazol-2-yl)-3-chloroaniline
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Overview
Description
4-(1,3-Benzoxazol-2-yl)-3-chloroaniline is a compound of interest in various chemical research areas due to its unique structure, which combines a benzoxazole ring with a chloroaniline moiety. This structure confers specific chemical and physical properties, making it a valuable molecule for the development of fluorescent probes, coordination compounds, and as a precursor in organic synthesis.
Synthesis Analysis
The synthesis of related benzoxazole derivatives often involves cyclization reactions, as demonstrated by Bodke et al. (2013), where a series of novel quinoline derivatives with benzoxazole moieties were synthesized using polyphosphoric acid (PPA) as a cyclizing agent (Bodke, Shankerrao, & Harishkumar, 2013). These methods highlight the versatility of benzoxazole derivatives in chemical synthesis, providing a foundation for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives, including variations with chloroaniline, is characterized by specific conformations and intermolecular interactions. Abdel-Wahab et al. (2023) explored the crystal structure of benzofuran-2-yl derivatives, revealing common backbone conformations and intermolecular interactions (Abdel-Wahab, Kariuki, Mohamed, & El‐Hiti, 2023). Such studies are crucial for understanding the structural dynamics of this compound.
Chemical Reactions and Properties
The chemical reactivity of benzoxazole derivatives encompasses a wide range of reactions. Téllez et al. (2013) described the synthesis and structural analysis of coordination compounds involving benzoxazole, indicating potential applications in designing novel coordination chemistry frameworks (Téllez, Ramírez-Trejo, Vieto-Peña, Suárez-Moreno, Colorado-Peralta, Flores‐Parra, Contreras, & Barba-Behrens, 2013). Such properties are relevant for understanding the chemical behavior of this compound.
Physical Properties Analysis
The physical properties, including fluorescent characteristics, of benzoxazole derivatives are of particular interest. Bodke et al. (2013) investigated the fluorescent properties of benzoxazole-containing compounds, finding that they exhibited significant fluorescence in solution (Bodke, Shankerrao, & Harishkumar, 2013). This property is crucial for the potential application of this compound in fluorescent probes and sensors.
Chemical Properties Analysis
The chemical properties of benzoxazole derivatives are defined by their reactivity and interaction with other molecules. The study by Gabriele et al. (2006) on the synthesis of benzoxazine derivatives through tandem reactions provides insights into the versatile chemical reactivity of the benzoxazole ring system (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006). Understanding these chemical properties is essential for exploring the reactivity of this compound in various chemical contexts.
Scientific Research Applications
Fluorescent Properties and Photophysical Studies
A series of novel fluorescent compounds including 4-(1,3-Benzoxazol-2-yl)-3-chloroaniline derivatives were synthesized and investigated for their fluorescent properties. These compounds exhibited significant fluorescence in various solvents and showed potential as fluorescent probes due to their photophysical properties, including high quantum yields and bathochromic shifts in response to solvent polarity changes (Bodke, Shankerrao, & Harishkumar, 2013).
Antimicrobial and Antifungal Activities
This compound derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Research demonstrated that these compounds possess notable efficacy against a range of microbial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Phatangare et al., 2013).
Structural Analysis and Coordination Compounds
The structural analysis of this compound and its coordination compounds has been conducted. This research provides insights into the conformation and tautomeric possibilities of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications in materials science (Téllez et al., 2013).
Applications in Organic Synthesis
This compound has been utilized as a directing group in organic synthesis, particularly in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This highlights its role as a functional group in facilitating specific chemical reactions, which is valuable in the field of synthetic chemistry (Lahm & Opatz, 2014).
Electrochemical and Chemiluminescence Properties
The electrochemical properties and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives have been studied, revealing their potential in photonics and electronics. These compounds demonstrate significant luminophore efficiency and photo-stability, making them suitable for applications in electronic devices and light-emitting materials (Zhao et al., 2015).
Mechanism of Action
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Safety and Hazards
Future Directions
Benzoxazoles and naphthoxazoles are important class of heterocyclic compounds because of their wide spectrum of biological and photochromatic activities. They find extensive use as fluorescent probes and as intermediates for dyes . Therefore, the future directions of “4-(1,3-Benzoxazol-2-yl)-3-chloroaniline” could be in the development of efficient photoluminescent materials, especially those which emit light in the blue region of the visible spectrum .
properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-3-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAACPXRPBNORHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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